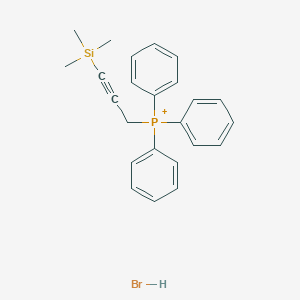
triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide is an organic compound with the molecular formula C24H26BrPSi. It is a crystalline powder with a molecular weight of 453.44 g/mol . This compound is known for its unique structure, which includes a phosphonium center bonded to a triphenyl group and a trimethylsilylprop-2-ynyl group.
Méthodes De Préparation
The synthesis of triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 3-trimethylsilylprop-2-ynyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of bioactive molecules, including peptides and nucleotides.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide involves the formation of a phosphonium ion, which can act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the stability and reactivity of the compound by providing steric protection and electronic effects. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide is unique due to its combination of a phosphonium center and a trimethylsilylprop-2-ynyl group. Similar compounds include:
Triphenylphosphine: A widely used reagent in organic synthesis, known for its ability to form phosphonium salts.
Trimethylsilylacetylene: A compound used in the synthesis of various organic molecules, known for its reactivity and stability.
Triphenylmethylphosphonium bromide: Another phosphonium salt with similar reactivity but different structural features.
These compounds share some reactivity patterns but differ in their specific applications and structural characteristics.
Propriétés
Formule moléculaire |
C24H27BrPSi+ |
|---|---|
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C24H26PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,20H2,1-3H3;1H/q+1; |
Clé InChI |
PBSHVEOONSKWJF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





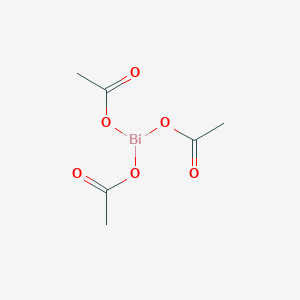
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
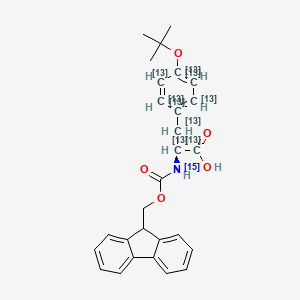
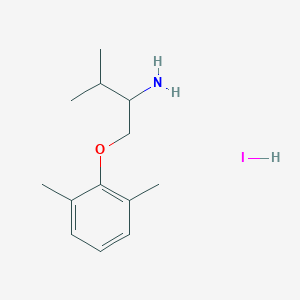

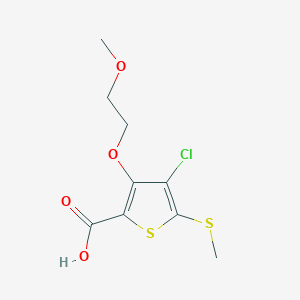
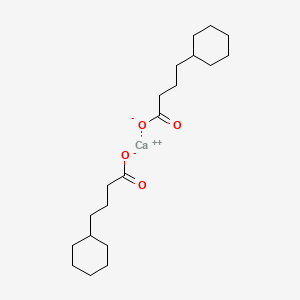
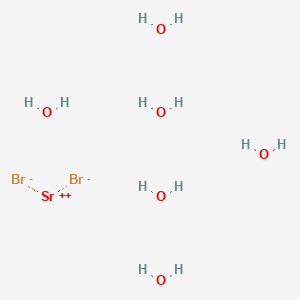


![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)
